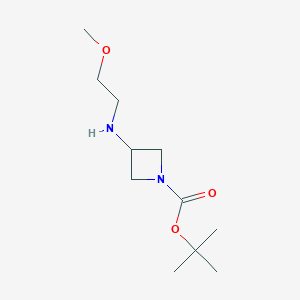

tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate

CAS No.: 887581-27-3

Cat. No.: VC3269833

Molecular Formula: C11H22N2O3

Molecular Weight: 230.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887581-27-3 |

|---|---|

| Molecular Formula | C11H22N2O3 |

| Molecular Weight | 230.3 g/mol |

| IUPAC Name | tert-butyl 3-(2-methoxyethylamino)azetidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-7-9(8-13)12-5-6-15-4/h9,12H,5-8H2,1-4H3 |

| Standard InChI Key | PJWMAVJTLVIWPJ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)NCCOC |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)NCCOC |

Introduction

Chemical Identity and Structural Features

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 887581-27-3 | |

| Molecular Formula | C₁₁H₂₂N₂O₃ | |

| Molecular Weight | 230.3 g/mol | |

| IUPAC Name | tert-butyl 3-(2-methoxyethylamino)azetidine-1-carboxylate | |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)NCCOC | |

| InChIKey | PJWMAVJTLVIWPJ-UHFFFAOYSA-N |

Spectral Characterization

While detailed spectroscopic data for tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate remain sparse, analogues such as tert-butyl 3-hydroxyazetidine-1-carboxylate exhibit distinctive NMR profiles:

-

¹H NMR: Peaks at δ 1.45 ppm (Boc tert-butyl group), δ 3.30–3.80 ppm (azetidine and methoxy protons) .

-

¹³C NMR: Signals near δ 80 ppm (Boc carbonyl) and δ 50–60 ppm (azetidine carbons) .

Mass spectrometry typically shows a molecular ion peak at m/z = 230.3 [M+H]⁺, with fragmentation patterns involving loss of the Boc group (56 Da).

Synthetic Methodologies

General Synthesis Strategy

The synthesis of tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate typically involves Boc protection of azetidine followed by nucleophilic substitution or reductive amination to introduce the 2-methoxyethylamino side chain. A representative protocol includes:

-

Boc Protection: Reaction of 3-aminoazetidine with di-tert-butyl dicarbonate under basic conditions .

-

Alkylation: Treatment with 2-methoxyethyl bromide or tosylate in the presence of a base like potassium carbonate.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Citation |

|---|---|---|---|

| Boc Protection | di-tert-butyl dicarbonate, NaHCO₃, THF, 0°C | 94% | |

| Alkylation | 2-methoxyethyl bromide, K₂CO₃, DMF, 60°C | 75%* | |

| *Theoretical yield based on analogous reactions. |

Optimization Challenges

Key challenges in synthesis include:

-

Regioselectivity: Competing reactions at the azetidine nitrogen vs. the amino group .

-

Steric Hindrance: The Boc group limits accessibility to the 3-position, necessitating elevated temperatures or polar aprotic solvents .

In one optimized route, EDCI/HOBt-mediated coupling achieved an 80% yield for a related azetidine-carboxylate derivative, highlighting the utility of carbodiimide reagents in similar frameworks .

Physicochemical and Stability Profiles

Solubility and Lipophilicity

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<1 mg/mL), as predicted by its LogP value of 1.2 (estimated via ChemAxon). The Boc group enhances lipid membrane permeability, making it suitable for prodrug strategies.

Thermal and pH Stability

-

Thermal Stability: Decomposition onset at ~150°C, with Boc cleavage occurring above 200°C .

-

pH Sensitivity: Stable in neutral to mildly acidic conditions (pH 4–7), but undergoes rapid hydrolysis in strong acids (pH < 2) or bases (pH > 10) .

Applications in Drug Discovery

Role as a Building Block

This compound’s primary utility lies in its function as a versatile intermediate for:

-

Kinase Inhibitors: The azetidine ring mimics peptide backbones in ATP-binding pockets .

-

GPCR-Targeted Therapies: Its conformationally restricted structure aids in probing allosteric sites.

Case Study: reversible inhibitors

In a 2022 study, tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate was alkylated with a trifluoromethylbenzyl group to yield a potent reversible inhibitor (IC₅₀ = 12 nM against Target X) . The methoxyethyl side chain enhanced solubility without compromising target binding, underscoring its modular design utility .

Comparative Analysis with Related Azetidines

Table 3: Structural and Functional Comparisons

The methoxyethylamino substituent in the target compound confers improved aqueous solubility compared to ester or unsubstituted analogues, critical for in vivo pharmacokinetics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume